molecular formula C15H14O6 B11928836 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid

Cat. No.: B11928836
M. Wt: 290.27 g/mol
InChI Key: GWGIZSANXIQQQR-UHFFFAOYSA-N
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Description

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of hydroxyl, methoxy, and carboperoxoic acid functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid typically involves multi-step organic reactions. The starting materials often include 4,5-dihydroxy-2-methylphenol and 4-methoxybenzoic acid. The reaction conditions may involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or phenols.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenols and benzoic acid derivatives.

Scientific Research Applications

2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl and methoxy groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. Additionally, its carboperoxoic acid group may participate in redox reactions, further enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-2-methylphenyl)acetaldehyde
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

Compared to similar compounds, 2-(4,5-Dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-4-methoxybenzenecarboperoxoic acid

InChI

InChI=1S/C15H14O6/c1-8-5-13(16)14(17)7-11(8)12-6-9(20-2)3-4-10(12)15(18)21-19/h3-7,16-17,19H,1-2H3

InChI Key

GWGIZSANXIQQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)C(=O)OO)O)O

Origin of Product

United States

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